

Loureirin B: A Comprehensive Pharmacological Profile and Therapeutic Guide

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Compound of Interest

Compound Name: Loureirin B

Cat. No.: B1675249

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B, a flavonoid and a prominent bioactive constituent isolated from the traditional Chinese medicine Resina Draconis (Dragon's Blood), has garnered significant scientific interest for its diverse and potent pharmacological activities.^{[1][2][3]} This technical guide provides a comprehensive overview of the pharmacological profile of **Loureirin B**, its multifaceted therapeutic potential, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Profile

Loureirin B exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, cardiovascular, and immunomodulatory activities. These effects are attributed to its ability to modulate a variety of cellular signaling pathways.

Anti-inflammatory and Immunosuppressive Effects

Loureirin B has demonstrated significant anti-inflammatory and immunosuppressive properties. It effectively reduces the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α).^{[4][5]} The immunosuppressive effects of **Loureirin B** are mediated through the inhibition of STIM1/Orai1

and KV1.3 channels in T-cells. This inhibition leads to a reduction in calcium ion (Ca^{2+}) influx and subsequent suppression of interleukin-2 (IL-2) secretion, a critical cytokine for T-cell proliferation and activation. Furthermore, **Loureirin B** has been shown to alleviate the autoimmune responses in a rat model of collagen-induced arthritis by blocking NFAT1 activation and reducing Kv1.3 expression in activated T cells.

Anticancer Activity

In the realm of oncology, **Loureirin B** has shown promising anti-cancer effects against various cancer cell lines. In cervical cancer cells (HeLa), it has been found to inhibit proliferation, induce apoptosis, and reduce invasion and migration by suppressing the PI3K/AKT signaling pathway. Studies on Loureirin analogues have also highlighted their potential in colorectal cancer by regulating the cell cycle and the Fas death receptor pathway.

Neuroprotective Effects

Loureirin B exhibits potent neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion injury. Its mechanism of action involves the modulation of microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This modulation is achieved through the regulation of the STAT6/NF- κ B signaling pathway. Additionally, the neuroprotective effects of **Loureirin B** are associated with the activation of the AKT, CREB, and Nrf2 pathways.

Cardiovascular and Metabolic Effects

Loureirin B has demonstrated significant therapeutic potential in cardiovascular and metabolic disorders. It alleviates cardiac fibrosis by suppressing the Pin1/TGF- β 1 signaling pathway. It also exhibits antithrombotic activity by acting as an inhibitor of plasminogen activator inhibitor-1 (PAI-1), with an IC_{50} of 26.10 μM . This inhibition of PAI-1 contributes to its blood-circulating promoting properties.

In the context of metabolic diseases, **Loureirin B** has been shown to reduce insulin resistance and chronic inflammation in a rat model of Polycystic Ovary Syndrome (PCOS) by upregulating GPR120 and activating the LKB1/AMPK signaling pathway. It also protects against diet-induced obesity by activating the adipose tissue ω 3 PUFA-GPR120-UCP1 axis, which promotes thermogenesis. Furthermore, **Loureirin B** promotes insulin secretion by acting as a glucagon-like peptide-1 receptor (GLP-1R) agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological activities and pharmacokinetic profile of **Loureirin B**.

Table 1: In Vitro and In Vivo Pharmacological Activities of **Loureirin B**

Pharmacological Effect	Model	Key Findings	Quantitative Data	Reference
PAI-1 Inhibition	Cell-free assay	Inhibits plasminogen activator inhibitor-1	IC50: 26.10 μ M	
Anticancer (Cervical Cancer)	HeLa cells	Inhibited cell viability	Decline to 53.17% at 24h with 20 μ g/mL	
Anticancer (Cervical Cancer)	HeLa cells	Decreased cell colonies	From 156.7 to 102.7 with 20 μ g/mL	
Neuroprotection	PC12 cells (OGD/R)	Treatment with Loureirin B after OGD	10 μ M concentration used	
Cardiac Fibrosis	Mice (TAC model)	Prevented cardiac fibrosis and improved cardiac function	10 mg/kg/day	
Cardiac Ischemia/Reperfusion	Mice (MI/R model)	Improved cardiac function and reduced infarct size	0.5 mg/kg and 1 mg/kg per day	
Immunosuppression	Jurkat T cells	Inhibited Ca ²⁺ influx and IL-2 secretion	Dose-dependent inhibition of STIM1/Orai1	
Anti-obesity	Mice (diet-induced)	Prevents diet-induced obesity and ameliorates metabolic abnormalities	Not specified	

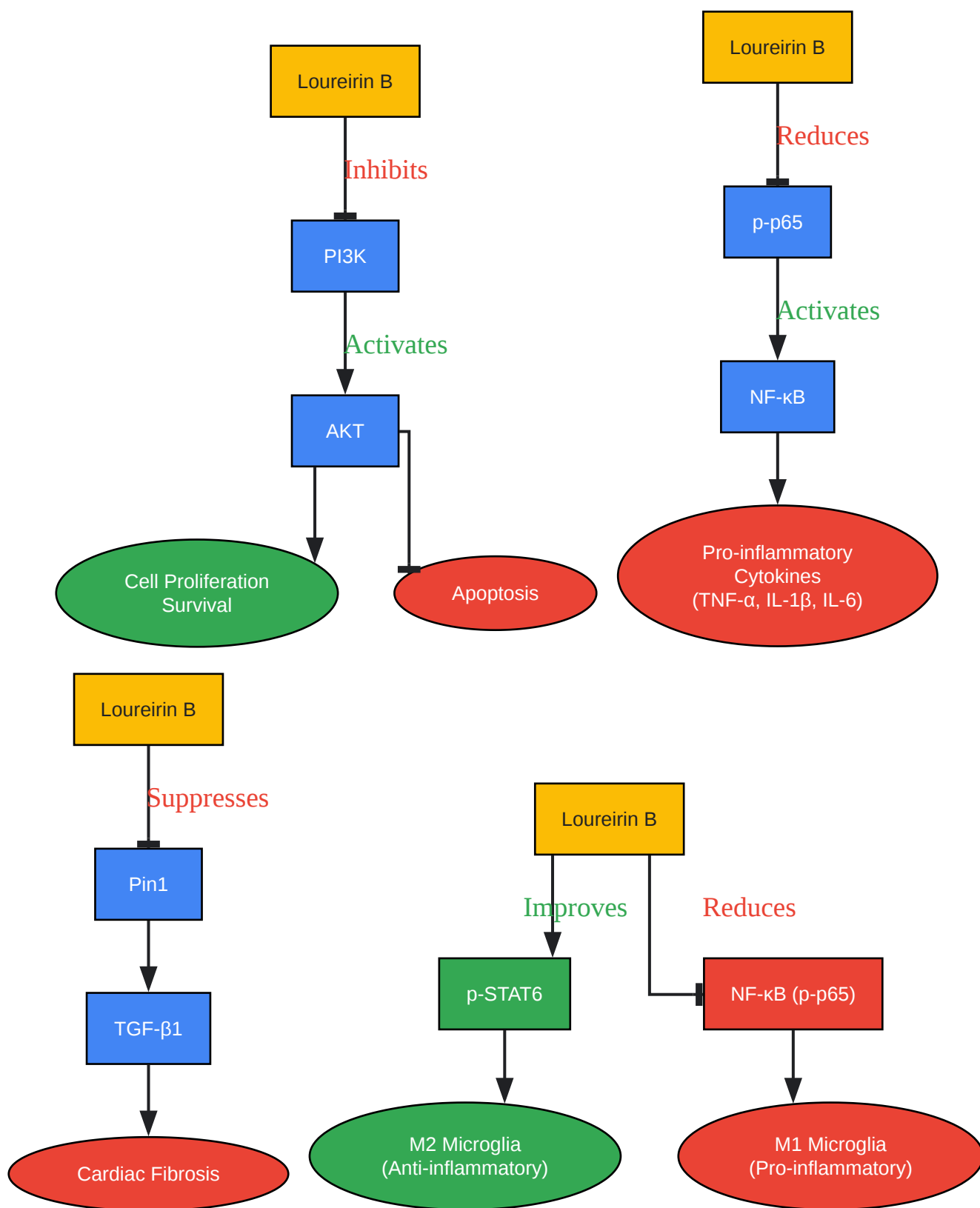
PCOS	Rats (letrozole-induced)	Reduced body weight and improved ovarian morphology	Not specified
Antidiabetic	Ins-1 cells	Promotes insulin secretion	0.01, 0.1, and 1 μ M

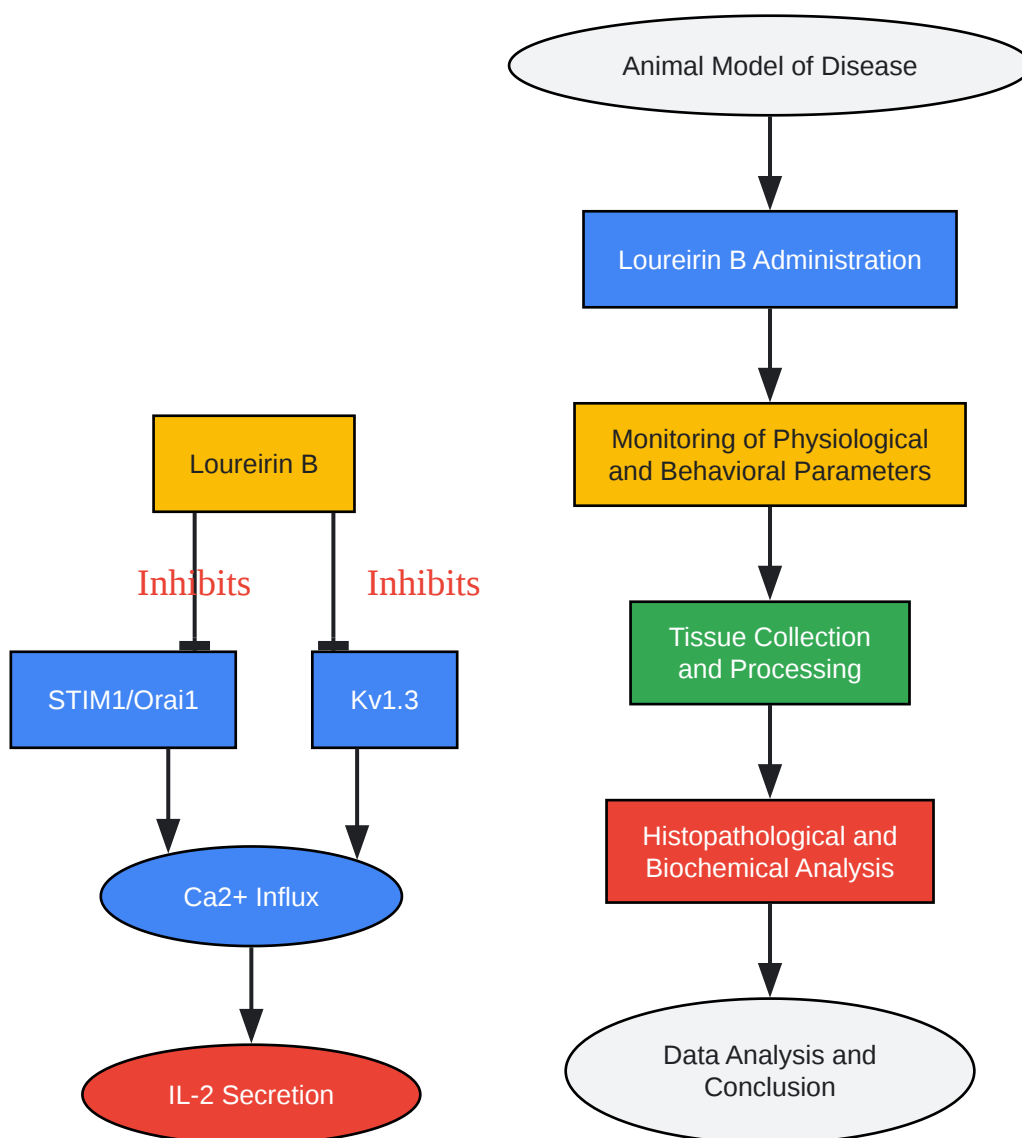
Table 2: Pharmacokinetic Parameters of **Loureirin B**

Parameter	Value	Model	Reference
Cmax (LB-loaded NLs)	3.247 \pm 0.631 ng/mL	Rats	
T1/2 (LB-loaded NLs)	14.765 \pm 10.780 min	Rats	
AUC (LB-loaded NLs)	2.957 \pm 0.201 ng/mLh	Rats	
Plasma Clearance (LB-loaded NLs)	0.132 \pm 0.901 ng/mLh	Rats	
Tissue Distribution	Highest in liver, followed by kidney, lung, spleen, heart, and cerebrum	Rats	

Mechanism of Action: Signaling Pathways

The therapeutic effects of **Loureirin B** are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.





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